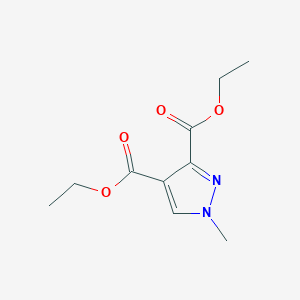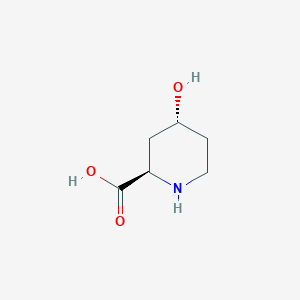
2-Bromo-5-methylpyridine 1-oxide
描述
2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .Chemical Reactions Analysis
In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .Physical And Chemical Properties Analysis
2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .科学研究应用
Synthesis of Bipyridine and Terpyridine Derivatives
2-Bromo-5-methylpyridine is used as a starting reagent for the synthesis of compounds like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These derivatives have various applications in coordination chemistry and materials science due to their ability to act as ligands for transition metals .
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives are studied for their electronic properties, such as the HOMO-LUMO energy gap, which is indicative of their reactivity and kinetic stability .
Bioevaluation Studies
In bioevaluation studies, derivatives of 2-Bromo-5-methylpyridine are examined for their effects on biological processes like tubulin polymerization at the cellular level .
Optical and Magnetic Properties Research
The compound is used in reactions to study the structure, optical, and magnetic properties of various complexes. For example, reactions with copper nitrate produce complexes that are analyzed for their yield and crystalline structure .
安全和危害
The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-bromo-5-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPYKXAQHIYIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524975 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylpyridine 1-oxide | |
CAS RN |
19230-58-1 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)







